Cas no 1225537-78-9 (3-(4-tert-butylphenyl)-3-hydroxypropanoic acid)

3-(4-tert-butylphenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(4-tert-butylphenyl)-3-hydroxypropanoic acid
- SCHEMBL3997207
- 1225537-78-9
- EN300-1855792
- AKOS011681910
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- インチ: 1S/C13H18O3/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16/h4-7,11,14H,8H2,1-3H3,(H,15,16)
- InChIKey: XPQFIDVCNDEEHE-UHFFFAOYSA-N
- SMILES: OC(CC(=O)O)C1C=CC(=CC=1)C(C)(C)C
計算された属性
- 精确分子量: 222.125594432g/mol
- 同位素质量: 222.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 57.5Ų
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855792-10.0g |
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
1225537-78-9 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1855792-0.25g |
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
1225537-78-9 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1855792-5g |
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
1225537-78-9 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1855792-1.0g |
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
1225537-78-9 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1855792-0.05g |
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
1225537-78-9 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1855792-0.1g |
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
1225537-78-9 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1855792-0.5g |
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
1225537-78-9 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1855792-2.5g |
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
1225537-78-9 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1855792-5.0g |
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
1225537-78-9 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-1855792-10g |
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
1225537-78-9 | 10g |
$3007.0 | 2023-09-18 |
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid 関連文献
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1. Back matter
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
3-(4-tert-butylphenyl)-3-hydroxypropanoic acidに関する追加情報
Professional Introduction to 3-(4-tert-butylphenyl)-3-hydroxypropanoic acid (CAS No: 1225537-78-9)
3-(4-tert-butylphenyl)-3-hydroxypropanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 1225537-78-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif combining a hydroxy acid moiety with a substituted aromatic ring, exhibits potential applications in drug discovery and material science. The tert-butylphenyl group enhances its lipophilicity, making it a candidate for various biochemical interactions, while the hydroxypropanoic acid backbone suggests utility in metabolic pathways and enzyme inhibition studies.
The structural framework of 3-(4-tert-butylphenyl)-3-hydroxypropanoic acid positions it as a versatile intermediate in synthetic chemistry. Its aromatic ring, augmented by the electron-donating tert-butyl substituent, influences its electronic properties and reactivity, enabling participation in diverse chemical transformations. This characteristic has been leveraged in recent studies exploring novel synthetic pathways for complex molecules. Researchers have utilized derivatives of this compound to develop more efficient synthetic routes for biologically active scaffolds, highlighting its importance in medicinal chemistry.
In the realm of pharmaceutical research, 3-(4-tert-butylphenyl)-3-hydroxypropanoic acid has been investigated for its potential role as a pharmacophore. The combination of a hydroxyl group and an aromatic system provides multiple sites for interaction with biological targets. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and metabolic disorders. Such findings align with the growing interest in developing small-molecule modulators that can modulate these pathways without significant off-target effects.
Recent advancements in spectroscopic techniques have enabled deeper insights into the conformational behavior of 3-(4-tert-butylphenyl)-3-hydroxypropanoic acid. NMR and IR spectroscopic analyses indicate that the molecule adopts specific conformations in solution, which are influenced by both the aromatic ring and the hydroxy acid segment. These structural details are crucial for understanding its interaction with biological macromolecules. Additionally, X-ray crystallography studies on related derivatives have provided valuable insights into its solid-state structure, further refining our understanding of its potential applications.
The synthesis of 3-(4-tert-butylphenyl)-3-hydroxypropanoic acid represents another area of active investigation. Researchers have developed novel catalytic methods to construct the key carbon-carbon bonds in this molecule with high selectivity and yield. These methodologies not only streamline the preparation process but also open doors for exploring analogues with modified substituents. Such synthetic innovations are essential for expanding the chemical space available for drug discovery and materials science applications.
The biological activity of 3-(4-tert-butylphenyl)-3-hydroxypropanoic acid has been further explored through cell-based assays and enzyme inhibition studies. Initial results suggest that this compound may exhibit modest activity against certain proteases involved in cellular signaling pathways. While these findings are preliminary, they underscore the importance of evaluating such compounds in more comprehensive pharmacological screens. Future studies will focus on optimizing its potency and selectivity through structural modifications based on these initial observations.
The environmental and toxicological profile of 3-(4-tert-butylphenyl)-3-hydroxypropanoic acid is also under consideration. Given its utility as a building block in pharmaceutical synthesis, understanding its fate and effects in various environments is critical. Preliminary ecotoxicological assessments indicate that the compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not persist indefinitely in natural ecosystems. However, further studies are needed to fully characterize its environmental impact and ensure sustainable use in industrial applications.
The commercial availability of 1225537-78-9 (CAS No) has facilitated its use in academic and industrial research settings. Several chemical suppliers now offer this compound at competitive prices, enabling broader access for researchers worldwide. This accessibility is expected to drive further innovation and discovery involving this molecule, particularly as new synthetic methodologies and biological targets emerge.
In conclusion, 3-(4-tert-butylphenyl)-3-hydroxypropanoic acid (CAS No: 1225537-78-9) is a multifaceted compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it a valuable tool for developing new drugs and materials, while ongoing research continues to uncover additional applications. As our understanding of its properties expands, so too will its role in advancing scientific knowledge and technological innovation.
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